molecular formula C14H12O B14136883 2-(1-Phenylethenyl)phenol CAS No. 39477-86-6

2-(1-Phenylethenyl)phenol

Cat. No.: B14136883
CAS No.: 39477-86-6
M. Wt: 196.24 g/mol
InChI Key: QYPBOXRMLFPDEQ-UHFFFAOYSA-N
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Description

2-(1-Phenylethenyl)phenol is an organic compound with the molecular formula C14H12O It is a derivative of phenol, where the hydrogen atom in the ortho position is replaced by a 1-phenylethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Phenylethenyl)phenol can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of phenol with styrene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Phenylethenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or hydrocarbon.

    Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups into the phenol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens for halogenation are commonly employed.

Major Products Formed

    Oxidation: Quinones and other oxygenated derivatives.

    Reduction: Alcohols and hydrocarbons.

    Substitution: Nitro, sulfonyl, and halogenated phenol derivatives.

Scientific Research Applications

2-(1-Phenylethenyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1-Phenylethenyl)phenol involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophilic sites on enzymes or receptors. This interaction can modulate the activity of these biological targets, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Phenylethyl)phenol: Similar structure but with a saturated ethyl group instead of the ethenyl group.

    2-(1-Phenylethynyl)phenol: Contains a triple bond in the side chain, leading to different reactivity and properties.

    2-Phenylphenol: Lacks the additional carbon-carbon double bond, resulting in different chemical behavior.

Uniqueness

2-(1-Phenylethenyl)phenol is unique due to the presence of the 1-phenylethenyl group, which imparts distinct electronic and steric properties

Properties

IUPAC Name

2-(1-phenylethenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O/c1-11(12-7-3-2-4-8-12)13-9-5-6-10-14(13)15/h2-10,15H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYPBOXRMLFPDEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C1=CC=CC=C1)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00491378
Record name 2-(1-Phenylethenyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00491378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39477-86-6
Record name 2-(1-Phenylethenyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00491378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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